1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone
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Description
1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone, also known as BIFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIFE is a small molecule that belongs to the class of isoxazolines, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound could be used in the design of Metal-Organic Frameworks (MOFs) . MOFs containing ligands with carboxylic acid and N-containing moieties hold great promise for designing novel architectures suitable for various applications .
C–H Functionalization
The compound can be used in Rh(iii)-Catalyzed switchable C–H functionalization of 2- (1H-pyrazol-1-yl)pyridine with internal alkynes. This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
G-Protein-Coupled Receptor Kinase Inhibitors
The compound can be used in the design and synthesis of novel derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors . These inhibitors are emerging therapeutic targets for the treatment of cardiovascular disease .
Cytotoxic Activity
Substituted derivatives of the compound can be designed and synthesized for their in vitro cytotoxic activity against various cells like BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
Cancer Treatment
Since cancer has an overactive receptor tyrosine kinase (TK) signaling pathway, inhibiting these receptors is one of the potential cancer treatments . The compound could be used in the design of inhibitors for these receptors .
Benzothiazole Derivatives
The compound can be used in the synthesis of novel 3- (Piperazin-1-yl)-1,2-benzothiazole derivatives .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-18(14-16-15-4-1-2-5-17(15)25-20-16)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXUGWWXTLMXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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